molecular formula C20H26N2O2 B6081667 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine

1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine

Katalognummer B6081667
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: SGPYRPULOCDYPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in treating various neurological disorders. It was originally developed as an antihistamine, but its ability to interact with a variety of cellular targets has led to investigations of its potential use in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions.

Wirkmechanismus

The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine is not fully understood, but it is thought to interact with a variety of cellular targets, including histamine receptors, NMDA receptors, and mitochondrial membranes. It has been shown to modulate calcium signaling, reduce oxidative stress, and improve mitochondrial function in neurons.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from damage. It has also been shown to improve mitochondrial function and reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine in lab experiments is its ability to interact with a variety of cellular targets, which makes it a potentially useful tool for studying complex biological processes. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects in humans have been mixed, which raises questions about its potential therapeutic value.

Zukünftige Richtungen

There are several areas of future research that could help to clarify the potential therapeutic value of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new targets for drug development. Another area of focus could be on developing more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and reduce potential side effects. Additionally, further clinical trials in humans could help to determine its safety and efficacy in treating neurodegenerative diseases.

Synthesemethoden

The synthesis of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine involves a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and phenylpiperidine. The final product is obtained through a multi-step process that includes reduction, alkylation, and cyclization reactions. The purity and yield of the final product are critical for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. It has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress in animal models of these diseases. Clinical trials in humans have shown mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.

Eigenschaften

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-N-phenylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-23-19-11-10-16(13-20(19)24-2)14-22-12-6-9-18(15-22)21-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,21H,6,9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPYRPULOCDYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.